Cas no 587-88-2 (Ethyl 2-(4-fluorophenyl)acetate)

Ethyl 2-(4-fluorophenyl)acetate structure
587-88-2 structure
Nome del prodotto:Ethyl 2-(4-fluorophenyl)acetate
Numero CAS:587-88-2
MF:C10H11FO2
MW:182.191546678543
MDL:MFCD08235152
CID:369130
PubChem ID:3013910

Ethyl 2-(4-fluorophenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-(4-fluorophenyl)acetate
    • (4-Flurophenyl)acetic acid ethyl ester
    • 4-Fluorophenylacetic Acid Ethyl Ester
    • Benzeneacetic acid,4-fluoro-, ethyl ester
    • ethyl (4-fluorophenyl)acetate
    • (4-Flurophenyl) acetic acid ethyl ester
    • Ethyl 4-fluorophenylacetate
    • Benzeneacetic acid, 4-fluoro-, ethyl ester
    • (4-fluorophenyl) acetic acid ethyl ester
    • Ethyl 4-fluorobenzeneacetate
    • Ethyl (p-fluorophenyl)acetate
    • PubChem17208
    • Acetic acid, (p-fluorophenyl)-, ethyl ester
    • ethyl p-fluorophenylacetate
    • KSC498A0D
    • D
    • AR2996
    • AKOS005259153
    • CS-W022645
    • DTXSID90207400
    • SCHEMBL1626240
    • (4-fluorophenyl)acetic acid ethyl ester
    • MFCD08235152
    • SY021383
    • Ethyl2-(4-fluorophenyl)acetate
    • AM82987
    • A832022
    • VMWJHHAOVXQCLE-UHFFFAOYSA-N
    • J-501410
    • GS-4515
    • FT-0736188
    • EN300-130231
    • 587-88-2
    • Z53835949
    • MDL: MFCD08235152
    • Inchi: 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
    • Chiave InChI: VMWJHHAOVXQCLE-UHFFFAOYSA-N
    • Sorrisi: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 182.07400
  • Massa monoisotopica: 182.074
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Colore/forma: Solid
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 30°C
  • Punto di ebollizione: 230.5±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 90.7±15.3 °C
  • Indice di rifrazione: 1.486
  • PSA: 26.30000
  • LogP: 1.93130

Ethyl 2-(4-fluorophenyl)acetate Informazioni sulla sicurezza

Ethyl 2-(4-fluorophenyl)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-130231-5.0g
ethyl 2-(4-fluorophenyl)acetate
587-88-2 95%
5.0g
$29.0 2023-02-15
eNovation Chemicals LLC
D554457-10g
(4-Flurophenyl) acetic acid ethyl ester
587-88-2 97%
10g
$260 2024-05-24
Ambeed
A508392-5g
Ethyl 2-(4-fluorophenyl)acetate
587-88-2 97%
5g
$11.0 2025-02-21
Fluorochem
075652-10g
Ethyl 4-fluorophenylacetate
587-88-2 95%
10g
£26.00 2022-03-01
Fluorochem
075652-5g
Ethyl 4-fluorophenylacetate
587-88-2 95%
5g
£15.00 2022-03-01
abcr
AB200487-10 g
4-Fluorophenylacetic acid ethyl ester; .
587-88-2
10 g
€89.30 2023-07-20
eNovation Chemicals LLC
Y1049283-100g
4-FLUOROPHENYLACETIC ACID ETHYL ESTER
587-88-2 97+%
100g
$110 2024-06-06
eNovation Chemicals LLC
D554457-25g
(4-Flurophenyl) acetic acid ethyl ester
587-88-2 97%
25g
$380 2024-05-24
eNovation Chemicals LLC
D492404-25g
Ethyl 2-(4-fluorophenyl)acetate
587-88-2 97%
25g
$400 2023-09-02
eNovation Chemicals LLC
D492404-100g
Ethyl 2-(4-fluorophenyl)acetate
587-88-2 97%
100g
$800 2023-09-02

Ethyl 2-(4-fluorophenyl)acetate Metodo di produzione

Ethyl 2-(4-fluorophenyl)acetate Letteratura correlata

  • 1. Electrochemical synthesis of diethyl 2,3-bis-p-halogenophenylsuccinates; reduction of α-bromo-p-halogenophenylacetates1
    Carlo de Luca,Achille Inesi,Liliana Rampazzo J. Chem. Soc. Perkin Trans. 2 1987 847
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